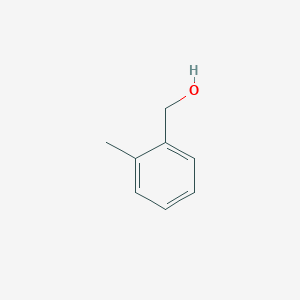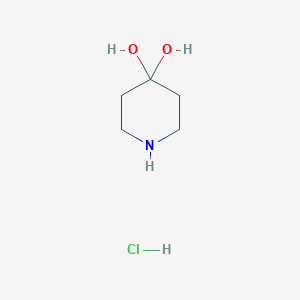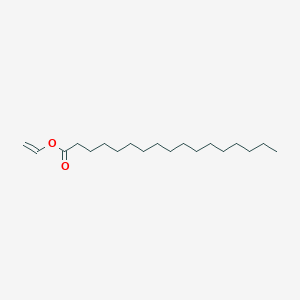
Indium(III)-hydroxid
Übersicht
Beschreibung
Indium hydroxide, with the chemical formula In(OH)₃, is a white solid compound that is insoluble in water. It is primarily used as a precursor to indium oxide (In₂O₃) and is sometimes found as the rare mineral dzhalindite . Indium hydroxide has a cubic crystal structure and is known for its amphoteric properties, meaning it can react with both acids and bases .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Indium(III) hydroxide, also known as In(OH)3, primarily targets a wide range of biological and medical applications . The properties of these complexes depend on the primary ligand that was used for their syntheses .
Mode of Action
The specific mechanism of action of indium(III) complexes in antimicrobial therapy can vary depending on the type of microorganism being targeted . They have shown antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Pathways
The formation of the indium complexes is achieved by reacting indium salt with the dithiocarbamate ligands . These complexes are versatile species that emit Auger electrons, making them a choice for a wide range of biological and medical applications .
Pharmacokinetics
The properties of indium(iii) complexes depend on the primary ligand that was used for their syntheses . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of indium(III) hydroxide could be influenced by the ligands it is complexed with.
Result of Action
Indium(III) complexes have been extensively studied for their antimicrobial activities against various microorganisms, including bacteria, fungi, viruses, and parasites . Other biological applications of the complexes such as anticancer, bioimaging, radiopharmaceutical, photodynamic chemotherapy, antioxidants, and optical limiting applications of these indium(III) complexes are comprehensively reviewed .
Action Environment
The reactions are often carried out in the environment of alkyl halides, epoxides, transition metals and imines which are electrophiles . The environment can influence the action, efficacy, and stability of indium(III) hydroxide. For instance, at 10 MPa pressure and 250-400 °C, indium(III) hydroxide converts to indium oxide hydroxide (InO(OH)), which has a distorted rutile structure .
Biochemische Analyse
Biochemical Properties
Indium(III) complexes are versatile species that emit Auger electrons which made them a choice for a wide range of biological and medical applications . The properties of these complexes depend on the primary ligand that was used for their syntheses . In biological systems, metal ions often form complexes with various ligands, including proteins, enzymes, and other biomolecules . The stability of these metal complexes is crucial for their functionality and reactivity within biological processes .
Cellular Effects
Indium(III) complexes have shown cytotoxic effects against several human tumor cells . For instance, an indium(III) complex of the [In(L)3] type, where HL = 5-hydroxyflavone (primuletin), has been reported to exhibit modest cytotoxic activity .
Molecular Mechanism
At 10 MPa pressure and 250-400 °C, indium(III) hydroxide converts to indium oxide hydroxide (InO(OH)), which has a distorted rutile structure . Rapid decompression of samples of indium(III) hydroxide compressed at 34 GPa causes decomposition, yielding some indium metal .
Temporal Effects in Laboratory Settings
A thermal decomposition of freshly prepared In(OH)3 shows the first step is the conversion of In(OH)3·xH2O to cubic indium(III) hydroxide . At 10 MPa pressure and 250-400 °C, indium(III) hydroxide converts to indium oxide hydroxide (InO(OH)), which has a distorted rutile structure .
Vorbereitungsmethoden
Indium hydroxide can be synthesized through various methods:
Chemical Precipitation: This is the most common method where a solution containing an indium salt, such as indium nitrate (In(NO₃)₃) or indium trichloride (InCl₃), is neutralized with a base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH). .
Hydrothermal Synthesis: In this method, indium nitrate is reacted with ethylenediamine and hydrazine hydrate under hydrothermal conditions.
Seed-Mediated Growth: This involves the use of a microreactor to synthesize indium hydroxide particles.
Analyse Chemischer Reaktionen
Indium hydroxide undergoes several types of chemical reactions:
Decomposition: When heated, indium hydroxide decomposes to form indium oxide (In₂O₃) and water.
Reaction with Acids: Indium hydroxide reacts with strong acids like hydrochloric acid (HCl) to form indium chloride (InCl₃) and water[ \text{In(OH)}_3 + 3\text{HCl} \rightarrow \text{InCl}_3 + 3\text{H}_2\text{O} ]
Reaction with Bases: Indium hydroxide can dissolve in strong bases to form indium hydroxide complexes, such as [In(OH)₄]⁻.
Vergleich Mit ähnlichen Verbindungen
Indium hydroxide is similar to other group 13 metal hydroxides, such as:
Aluminium hydroxide (Al(OH)₃): Like indium hydroxide, aluminium hydroxide is amphoteric and can react with both acids and bases.
Gallium hydroxide (Ga(OH)₃): Gallium hydroxide also shares amphoteric properties with indium hydroxide but is more acidic.
Thallium hydroxide (Tl(OH)₃): Thallium hydroxide is less commonly used due to the toxicity of thallium compounds.
Indium hydroxide is unique in its application in the production of indium tin oxide, which is a critical material for modern electronic devices .
Eigenschaften
InChI |
InChI=1S/In.3H2O/h;3*1H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFWDTJZHRDHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[In] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6InO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.864 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20661-21-6 | |
| Record name | Indium hydroxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Indium(III) hydroxide?
A1: The molecular formula of Indium(III) hydroxide is In(OH)₃, and its molecular weight is 165.82 g/mol.
Q2: What crystal structures can Indium(III) hydroxide adopt?
A2: Indium(III) hydroxide can crystallize in both cubic and orthorhombic forms. [, , ] For example, pure cubic In(OH)₃ nanocrystals were synthesized through a controlled aqueous solvothermal route. [] Researchers have also synthesized orthorhombic In(OH)₃ nanocubes using a simple amino acid-assisted hydrothermal process. []
Q3: What spectroscopic techniques are used to characterize Indium(III) hydroxide?
A3: Various techniques are employed, including:
- X-ray diffraction (XRD): Used to determine the crystal structure and phase purity of In(OH)₃. [, , , ]
- Scanning electron microscopy (SEM) and Transmission electron microscopy (TEM): Provide information about the morphology and size of In(OH)₃ particles, such as nanocubes, nanorods, and flower-like hierarchical structures. [, , , ]
- Infrared (IR) spectroscopy: Identifies functional groups, including the characteristic O-H stretching and bending vibrations in In(OH)₃. [, ]
- X-ray photoelectron spectroscopy (XPS): Analyzes the elemental composition and chemical states of Indium and Oxygen in In(OH)₃. []
- Nuclear magnetic resonance (NMR) spectroscopy: Provides insights into the local structure and proton distribution in In(OH)₃. []
Q4: What are the key applications of Indium(III) hydroxide?
A4: Indium(III) hydroxide finds applications in various fields, including:
- Precursor for Indium Oxide (In₂O₃): It serves as a precursor for the synthesis of In₂O₃, a transparent conducting oxide with applications in optoelectronics and gas sensors. [, , ]
- Photocatalysis: In(OH)₃ nanostructures have shown potential as photocatalysts for the degradation of organic pollutants like Rhodamine B dye under UV irradiation. [, ]
- Gas Sensing: In(OH)₃-based composites, like In(OH)₃/Co(OH)₂/rGO, have demonstrated excellent gas sensing properties towards NOx at room temperature, highlighting their potential for environmental monitoring. []
Q5: How does the morphology of Indium(III) hydroxide influence its properties?
A5: The morphology of In(OH)₃ significantly impacts its properties:
- Surface Area: Nanostructures, such as nanocubes or flower-like hierarchical structures, offer a high surface area, providing more active sites for photocatalytic reactions or gas adsorption. [, ]
- Charge Transport: The interconnected nature of certain morphologies, like nanorods in a composite, can enhance charge transport, improving gas sensing performance. []
Q6: What factors influence the conversion of Indium(III) hydroxide to Indium oxide?
A6: Several factors affect the transformation:
- Temperature: Calcination of In(OH)₃ at elevated temperatures leads to its decomposition into In₂O₃. [, ]
- Atmosphere: The atmosphere during heat treatment can influence the phase and properties of the resulting In₂O₃. []
Q7: How is Indium(III) hydroxide used in the synthesis of other materials?
A7: In(OH)₃ acts as a precursor and can be combined with other metal ions to synthesize mixed-metal oxides or hydroxides with tailored properties. [] For example, it can be used to create La(OH)₃ nanosheet-supported CoPt nanoparticles, which act as effective catalysts for hydrogen production. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


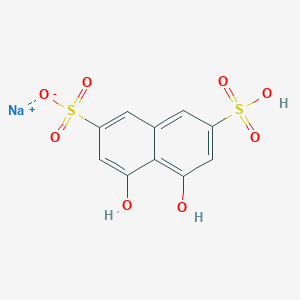
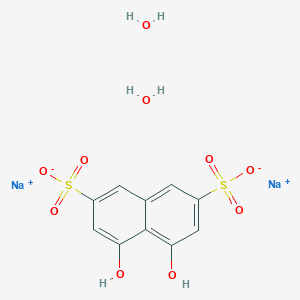
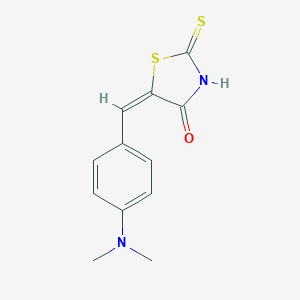
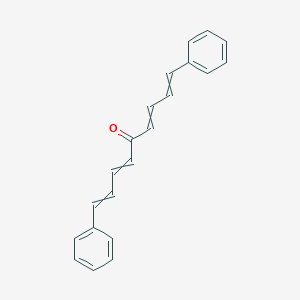
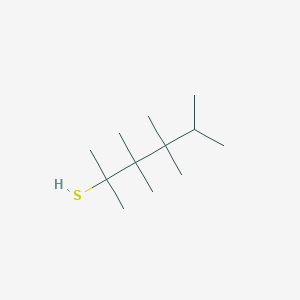
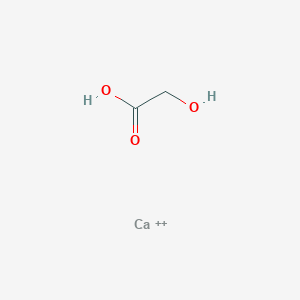
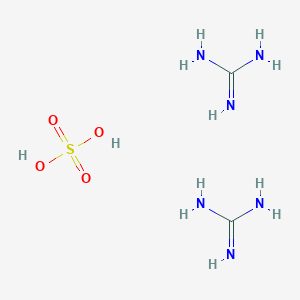
![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)
